(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane
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Overview
Description
(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16F2OS It is characterized by the presence of two fluorine atoms, a pentyloxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with pentyloxy bromide under basic conditions to form the pentyloxy-substituted intermediate. This intermediate is then subjected to a methylthiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound’s fluorine atoms and pentyloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-4-(methoxy)phenyl)(methyl)sulfane
- (3,5-Difluoro-4-(ethoxy)phenyl)(methyl)sulfane
- (3,5-Difluoro-4-(butoxy)phenyl)(methyl)sulfane
Uniqueness
(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane is unique due to its specific combination of fluorine atoms, pentyloxy group, and methylsulfane group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfanyl-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c1-3-4-5-6-15-12-10(13)7-9(16-2)8-11(12)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUWHRMLSJQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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